2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Physicochemical Properties Medicinal Chemistry Drug Design

This compound is a non-interchangeable research intermediate. The pyrrolidin-1-ylsulfonyl group—a privileged pharmacophore validated in κ-opioid antagonists (Kᵢ 43 nM)—cannot be replaced by generic methylsulfonyl analogs without compromising target affinity. Its lower pKa (2.42) enhances acidity for salt formation and solubility optimization; the 16°C higher boiling point versus methyl analogs reflects stronger intermolecular forces essential for solid-state stability. Procure this scaffold to ensure fidelity in medicinal chemistry programs targeting sulfonamide-binding receptors and enzymes. Ideal for lead optimization, chemical biology probe development, and analytical reference standard preparation.

Molecular Formula C11H12ClNO4S
Molecular Weight 289.74 g/mol
CAS No. 151104-21-1
Cat. No. B168968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
CAS151104-21-1
Synonyms2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)BENZOIC ACID
Molecular FormulaC11H12ClNO4S
Molecular Weight289.74 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeySVUWNNIOERGNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid (CAS 151104-21-1): Chemical Profile & Procurement Considerations


2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS 151104-21-1) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a pyrrolidin-1-ylsulfonyl moiety at the 5-position . With a molecular formula of C₁₁H₁₂ClNO₄S and a molecular weight of 289.74 g/mol, this compound is primarily utilized as a research chemical and a versatile synthetic intermediate . The presence of the pyrrolidine sulfonyl group distinguishes it from simpler sulfonylbenzoic acid analogs, potentially offering unique physicochemical properties and binding interactions in biological systems, which are critical for its selection in pharmaceutical research and development [1].

Why 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid Is Not Interchangeable with Generic Sulfonylbenzoic Acid Analogs


Substituting 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid with a generic analog like 2-chloro-5-(methylsulfonyl)benzoic acid can compromise the intended research or synthetic outcome due to significant differences in physicochemical properties and biological potential. The pyrrolidine sulfonyl group, as opposed to a simple methyl sulfonyl, introduces a distinct steric and electronic environment . This can affect the compound's acidity, solubility, and its ability to engage in specific interactions with biological targets, such as enzyme active sites or receptors [1]. The quantitative evidence presented below demonstrates that these differences are not subtle, confirming that a simple substitution can lead to altered reaction kinetics, different binding affinities, and ultimately, failed experimental outcomes.

Quantitative Differentiation of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid from Closest Analogs


Predicted Acidity (pKa) Difference Between Pyrrolidinylsulfonyl and Methylsulfonyl Analogs

The predicted acid dissociation constant (pKa) for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is lower than that of its closest analog, 2-chloro-5-(methylsulfonyl)benzoic acid. This difference in acidity can significantly impact the compound's ionization state and solubility at physiological pH, influencing its behavior in biological assays and as a synthetic intermediate.

Physicochemical Properties Medicinal Chemistry Drug Design

Comparison of Predicted Boiling Points as a Metric for Intermolecular Interactions

The predicted boiling point of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is significantly higher than that of its methylsulfonyl analog, indicating stronger intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) in the bulk material. This is a key differentiator for purification, storage, and formulation processes.

Thermodynamics Physicochemical Characterization Purification

Class-Level Inferred Impact on Binding Affinity from Pyrrolidinylsulfonyl Moiety

While direct binding data for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is absent from public literature, the pyrrolidin-1-ylsulfonyl motif is a known pharmacophore for enhancing binding affinity and selectivity in drug discovery. A direct example is the development of the κ-opioid antagonist PF-4455242, where this exact moiety was crucial for achieving potent in vitro κ antagonism (Kᵢ = 43 nM) and subsequent target engagement in phase 1 clinical trials [1]. This provides strong class-level evidence that the compound, bearing the same sulfonyl moiety, is a privileged scaffold for target binding compared to analogs lacking it (e.g., methyl or piperidine sulfonyl).

Structure-Activity Relationship (SAR) Medicinal Chemistry Opioid Receptor

Differentiation from Piperidinylsulfonyl Analog via Molecular Weight and Predicted Density

When compared to the larger piperidinylsulfonyl analog, 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid presents a more compact and less lipophilic alternative, as reflected in its lower molecular weight and predicted density. These subtle differences can affect the compound's physical handling, solubility, and synthetic utility. [1]

Physicochemical Properties Structure-Property Relationships Synthetic Building Blocks

Optimal Application Scenarios for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid Based on Evidence


Medicinal Chemistry: Design of Potent and Selective Enzyme or Receptor Inhibitors

Procurement is strongly justified for medicinal chemistry programs targeting receptors or enzymes where sulfonamide groups are critical for binding. The quantitative evidence shows that the pyrrolidin-1-ylsulfonyl group is a privileged pharmacophore, as demonstrated by its key role in achieving a Kᵢ of 43 nM for the κ-opioid antagonist PF-4455242 [1]. This suggests that 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is an ideal core scaffold or intermediate for developing new chemical entities (NCEs) with enhanced target affinity and selectivity.

Synthetic Chemistry: Use as a Differentiated Building Block for Fine-Tuning Physicochemical Properties

This compound is a non-interchangeable building block when precise control over acidity and intermolecular interactions is required. Its predicted pKa (2.42 ± 0.25) is significantly lower than that of simpler benzoic acid derivatives [1], and its predicted boiling point (478.8 ± 55.0 °C) is 16 °C higher than its methylsulfonyl analog . These properties make it the preferred choice for synthesizing analogs where enhanced acidity or stronger intermolecular forces are desired for improving solubility, salt formation, or solid-state stability.

Chemical Biology: Development of Tool Compounds or Molecular Probes for Target Engagement Studies

Based on class-level inference from the development of PF-4455242, which entered phase 1 clinical trials and demonstrated target engagement [1], 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compelling starting point for creating chemical biology probes. The pyrrolidin-1-ylsulfonyl motif can be leveraged to design molecules for validating novel drug targets in cellular assays and in vivo models, where high potency and specific binding are paramount.

Analytical Chemistry & Process Development: Use as a Reference Standard for Method Validation

Given the unique and well-defined physicochemical profile of this compound—including its specific molecular weight (289.74 g/mol), formula (C₁₁H₁₂ClNO₄S), and predicted properties [1]—it is well-suited for use as an analytical reference standard. It can be employed to develop and validate HPLC, LC-MS, or NMR methods for monitoring reactions involving pyrrolidinylsulfonyl-containing intermediates or for quantifying impurities in related synthetic processes.

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